molecular formula C10H12N2O2 B13305738 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-

2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-

Cat. No.: B13305738
M. Wt: 192.21 g/mol
InChI Key: CPTMCHKHHPBEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolone is a heterocyclic scaffold renowned for its pharmacological versatility. The derivative 6-amino-3-(1-methylethyl)-2(3H)-benzoxazolone features an amino group at position 6 and an isopropyl group at position 2. Benzoxazolones are "privileged scaffolds" due to their adaptability in drug design, enabling modifications that yield diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-3-propan-2-yl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-6(2)12-8-4-3-7(11)5-9(8)14-10(12)13/h3-6H,11H2,1-2H3

InChI Key

CPTMCHKHHPBEIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)OC1=O

Origin of Product

United States

Preparation Methods

Method Overview

The classical route involves the cyclization of appropriately substituted anthranilic acids or their derivatives with carbonyl reagents to form the benzoxazolone core. For 6-amino-3-(1-methylethyl)-benzoxazolone, the key is to introduce the 1-methylethyl group at the 3-position during or prior to cyclization.

Reaction Scheme

  • Starting from 2-aminophenol derivatives with an alkyl chain at the 3-position.
  • Cyclization with carbamoyl derivatives or ortho-esters under acidic or basic conditions.

Reaction Conditions

Step Reagents & Solvents Temperature Catalyst Yield (%) Reference
1. Cyclization 2-Aminophenol derivative + acylating agent 80-120°C None 60-75 General literature

Note: This method is straightforward but often requires subsequent purification steps to isolate the pure benzoxazolone.

Borylation and Subsequent Functionalization

Based on recent advances, a promising approach involves borylation of aromatic precursors followed by functionalization, as detailed in recent research on benzoxazolone synthesis.

Key Steps

  • Borylation of Aromatic Precursors: Using boron reagents such as boronic acids or esters to install boron functionalities on suitable aromatic compounds.
  • Nitro Reduction: Conversion of nitro groups to amino groups via catalytic hydrogenation.
  • Cyclization & Alkylation: Formation of the benzoxazolone ring through intramolecular cyclization, followed by alkylation to introduce the 1-methylethyl group.

Representative Data

Step Reagents Conditions Yield (%) Reference
Borylation Boronic acid derivatives Pd-catalyzed 70-80
Nitro reduction Hydrogen + Pd/C 25-50°C, H2 atmosphere 80-90
Cyclization Carboxylic acid derivatives Reflux 65-75

Note: This method leverages continuous flow techniques for nitro reduction, enhancing scalability and efficiency.

Hydrogenation of Nitro Precursors

One of the most effective and industrially viable methods involves hydrogenating nitro-substituted benzoxazolone precursors to yield amino derivatives.

Process Details

  • Starting Material: 3-Nitro-2(3H)-benzoxazolone derivatives.
  • Catalyst: Palladium on activated carbon (Pd/C).
  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Conditions: Hydrogen atmosphere at room temperature or mild heating (~25°C), with reaction times ranging from several hours to overnight.

Reaction Data

Step Reagents Catalyst Solvent Conditions Yield (%) Reference
Hydrogenation Nitro-benzoxazolone Pd/C (10%) Ethanol/THF H2, room temp 83-85

This method is well-documented, with yields exceeding 80%, and offers a straightforward route to amino derivatives.

Continuous Flow Hydrogenation

Recent research emphasizes continuous flow hydrogenation for improved safety, scalability, and catalyst recovery.

Process Parameters

Parameter Details Reference
Reactor Type Microreactor or flow cell
Flow Rate 0.1-1.5 mL/min
Catalyst Pd/C
Temperature 25°C
Yield Up to 99% purity

This technique minimizes reaction times and enhances product purity, making it suitable for large-scale synthesis.

Alternative Synthetic Routes

Hofmann Rearrangement Approach

Utilized in some protocols, the Hofmann rearrangement transforms suitable amides or nitriles into amines, which can then cyclize to benzoxazolone derivatives.

Starting Material Reagent Conditions Yield (%) Reference
4-Tolunitrile Bromine/NaOH Elevated temperature 40-50

This approach is efficient when starting from inexpensive nitriles, bypassing complex nitration steps.

Summary of Key Reaction Conditions and Yields

Method Starting Material Main Reagents Catalyst Solvent Temperature Yield (%) Remarks
Direct Cyclization 2-Aminophenol derivatives Acylating agents None Various 80-120°C 60-75 Classic route
Borylation + Cyclization Aromatic boronic acids Nitro reduction Pd/C Ethanol/THF 25-50°C 65-80 Modern scalable method
Hydrogenation of Nitro Precursors Nitro-benzoxazolone H2 Pd/C Ethanol/THF Room temp 83-85 Widely used
Continuous Flow Hydrogenation Nitro-benzoxazolone H2 Pd/C Flow reactor 25°C >99% purity Scalable, efficient
Hofmann Rearrangement Nitriles Br2/NaOH None Aqueous Elevated 40-50 Cost-effective for nitrile starting points

Concluding Remarks

The synthesis of 2(3H)-benzoxazolone, 6-amino-3-(1-methylethyl)-, is well-established through multiple methodologies, with hydrogenation of nitro precursors being the most practical for industrial applications. Recent advances in continuous flow techniques have significantly improved yields, safety, and scalability. Alternative routes, such as borylation and Hofmann rearrangement, offer cost-effective and efficient pathways, especially when starting from readily available nitriles or aromatic compounds.

The choice of method depends on available starting materials, desired scale, and purity requirements. Continued research into catalytic systems and flow chemistry is likely to further optimize these synthesis routes, making the production of this compound more sustainable and economically viable.

Chemical Reactions Analysis

Tautomerization and Ring Modifications

The benzoxazolone core undergoes tautomerization between keto and enol forms (Figure 1), influencing its reactivity:

  • Keto form : Dominant in non-polar solvents, reactive toward electrophiles at the oxazolone oxygen.

  • Enol form : Favored in polar protic solvents, participates in hydrogen-bonding interactions .

Ring expansion reactions occur under acidic conditions, forming larger heterocycles like benzoxazepinones (Figure 2) .

Functionalization at Position 6 (Amino Group)

The 6-amino group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides (Table 2).

  • Mannich reactions : Forms tertiary amines with formaldehyde and secondary amines .

Reaction ReagentsProductYieldSource
AcylationBenzoyl chloride, pyridine6-Benzamido-3-isopropyl derivative68%
Mannich reactionHCHO, piperidine6-(Piperidinomethyl) derivative60%

Electrophilic Substitution

The benzene ring undergoes nitration and halogenation at position 5 (meta to the amino group):

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group (yield: 55–65%) .

  • Bromination using Br₂/FeBr₃ produces 5-bromo derivatives.

Biological Activity and Pharmacological Relevance

While direct biological data for this specific derivative is limited, structurally related benzoxazolones exhibit:

  • Analgesic activity : Attributed to interactions with opioid receptors.

  • Cytotoxicity : Derivatives with electron-withdrawing groups show antiproliferative effects in cancer cell lines .

Stability and Degradation

The compound is stable under ambient conditions but hydrolyzes in strong acidic/basic media:

  • Acidic hydrolysis : Cleaves the oxazolone ring to form 2-aminophenol derivatives.

  • Thermal degradation : Decomposes above 200°C, releasing CO₂ and isopropylamine .

Scientific Research Applications

2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Benzoxazolone Derivatives

Structural and Functional Modifications

Key differences among benzoxazolone derivatives arise from substituents at positions 3, 5, and 6, which dictate pharmacological profiles:

Table 1: Structural and Activity Comparison
Compound Name Substituents Biological Activities Key Findings Reference
6-Amino-3-(1-methylethyl)-benzoxazolone 6-amino, 3-isopropyl Antimicrobial, Analgesic (potential) Enhanced solubility and receptor binding due to amino and bulky isopropyl groups [1, 7]
5-Chloro-2(3H)-benzoxazolone 5-chloro Acetylcholinesterase inhibition Selective inhibition dependent on electronic effects of Cl [2, 17]
6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-benzoxazolone 6-propenoyl, trifluoromethyl Cytotoxic Strong activity against cancer cell lines (IC₅₀ < 10 μM) [4, 3]
5-Nitro-3-piperazinomethyl-benzoxazolone 5-nitro, 3-piperazinomethyl Anti-inflammatory, Analgesic 60–70% reduction in edema and pain in murine models [12, 14]
3-(2-Hydroxyl-2-phenylethyl)-5-methyl-benzoxazolone 3-hydroxyphenylethyl, 5-methyl Analgesic, Anti-inflammatory COX-1/COX-2 inhibition comparable to indomethacin [7, 16]

Key Research Findings

Substituent Effects: Position 3: Bulky groups (e.g., isopropyl, piperazinomethyl) improve metabolic stability and target selectivity . Position 5: Electron-withdrawing groups (Cl, NO₂) enhance enzyme inhibition (e.g., AChE, MPO) . Position 6: Amino and propenoyl groups modulate solubility and cytotoxicity, respectively .

Chronotherapeutic Potential: Benzoxazolones with melatonin-like structures (e.g., 5-methoxy) show affinity for clock proteins (CLOCK:BMAL1, CRY1/2), suggesting circadian rhythm modulation . The 6-amino-isopropyl derivative’s impact on these proteins remains unexplored.

Biological Activity

2(3H)-Benzoxazolone, 6-amino-3-(1-methylethyl)-, also known as 6-amino-1,3-benzoxazol-2(3H)-one, is a heterocyclic compound with the molecular formula C10H12N2O. This compound has gained attention for its diverse biological activities and potential applications in medicinal chemistry. Its structure features a benzoxazolone ring fused with an amino group and an isopropyl substituent, which contributes to its reactivity and biological interactions.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : [XXXXXX] (specific CAS number not provided in the sources)
  • Structure :

    Chemical Structure

Antimicrobial Properties

Research indicates that 2(3H)-benzoxazolone exhibits significant antibacterial and antifungal properties . Its derivatives have been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

The anticancer potential of 2(3H)-benzoxazolone derivatives has been extensively studied. A notable study investigated the cytotoxic effects of synthesized derivatives against metastatic MDA-MB-231 breast cancer cell lines using MTT assays and TUNEL assays to confirm apoptotic activities. The results indicated that specific derivatives exhibited significant cytotoxicity, with one compound showing maximum activity at a concentration of 50 µM .

CompoundCell LineIC50 (µM)
Compound 2 (Chloro-substituted)MDA-MB-23150
Compound X (Mannich base)HCT116Mild to moderate

The mechanism by which 2(3H)-benzoxazolone exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways.
  • Apoptosis Induction : Studies have shown that certain derivatives can activate caspase pathways leading to programmed cell death in cancer cells .

Study on Anticancer Effects

In a study focusing on the anticancer properties of benzoxazolone derivatives, researchers synthesized various compounds and tested their efficacy against different cancer cell lines. The findings suggested that the structural modifications significantly influenced cytotoxicity and apoptosis induction. For example, compounds with halogen substituents demonstrated enhanced activity compared to their non-substituted counterparts .

Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of newly synthesized derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, supporting the potential use of benzoxazolone as a scaffold for developing novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 2(3H)-benzoxazolone derivatives, and how can regioselectivity be controlled during substitution?

The synthesis of 2(3H)-benzoxazolone derivatives often involves regioselective functionalization. For example, 6-acyl derivatives can be synthesized via direct acetylation of the parent compound using acetyl chloride and AlCl3-DMF, yielding regioselective C-acylation at the 6-position . For 5-substituted derivatives, alternative routes such as cyclization of 2-aminophenol precursors under mild conditions (e.g., using 1,1′-carbonyldiimidazole) are recommended to avoid side reactions . To control regioselectivity, reaction conditions (e.g., solvent, catalyst) and precursor design must be carefully optimized.

Q. Which analytical methods are most reliable for quantifying benzoxazolone derivatives in synthetic mixtures?

Differential pulse polarography (DPP) is a validated method for electrochemical determination of benzoxazolone derivatives. Using Britton-Robinson buffer at pH 3.00 as the supporting electrolyte, DPP can detect carbonyl group reduction in concentrations ranging from 0.2–2 mg/L to 25–65 mg/L, depending on the derivative . High-performance liquid chromatography (HPLC) paired with UV detection is also suitable for purity assessment, particularly for derivatives with aromatic substituents.

Q. How does the benzoxazolone scaffold mimic phenolic or catechol moieties in drug design?

The 2(3H)-benzoxazolone core acts as a metabolically stable bioisostere for phenol/catechol groups, enabling interactions with enzymatic targets (e.g., cyclooxygenase) while resisting rapid degradation. This mimicry is achieved through its planar aromatic structure and hydrogen-bonding capabilities at the lactam and substituent groups .

Advanced Research Questions

Q. What computational strategies are effective for predicting the interaction of benzoxazolone derivatives with circadian clock proteins?

Molecular docking and dynamics simulations are critical for studying interactions with clock proteins (e.g., CLOCK:BMAL1, CRY1/2). Pharmacophore mapping of 5-substituted derivatives reveals affinity patterns similar to melatonin’s 5-methoxyindole structure, particularly for cryptochrome proteins. MM/PBSA calculations can quantify binding free energies, with emphasis on hydrogen bonding with residues like Arg207 in caspase-3 . Software such as AutoDock Vina or Schrödinger Suite is recommended for these analyses.

Q. How can contradictory biological activity data for benzoxazolone derivatives be resolved?

Discrepancies in reported activities (e.g., anti-inflammatory vs. cytotoxic effects) often arise from substituent positioning and assay conditions. For example:

  • 3-isopropyl groups enhance anti-inflammatory activity by stabilizing COX enzyme interactions .
  • 5-nitro/fluoro substituents may shift activity toward caspase-3 inhibition by altering electron density .
    To resolve contradictions, systematic SAR studies using standardized assays (e.g., carrageenin-induced edema for anti-inflammatory activity ) and in silico ADMET profiling are advised.

Q. What experimental designs are recommended for evaluating dual-functionality (analgesic and circadian modulation) in benzoxazolone derivatives?

A tiered approach is optimal:

In silico screening : Prioritize derivatives with high docking scores for both COX-2 and CRY proteins .

In vitro assays :

  • Use LPS-stimulated macrophages to measure prostaglandin E2 (PGE2) suppression (COX inhibition).
  • Employ fibroblast-based luciferase reporters to assess circadian gene expression (e.g., PER2::Luc) .

In vivo validation : Test top candidates in murine models of inflammation (e.g., CFA-induced arthritis) combined with circadian disruption paradigms .

Q. How do 3-substituents influence the biological activity of benzoxazolone derivatives?

The 3-position is critical for modulating electronic and steric properties:

  • 3-alkyl groups (e.g., isopropyl) : Enhance metabolic stability and COX-1/2 selectivity .
  • 3-aryl groups : Improve caspase-3 binding via π-π stacking with hydrophobic pockets .
    Quantum mechanical calculations (e.g., DFT) can predict substituent effects on charge distribution and reactivity.

Methodological Notes

  • Synthetic Optimization : Use regioselective acylation and cyclization protocols to avoid isomer contamination .
  • Computational Validation : Cross-validate docking results with molecular dynamics (≥100 ns simulations) to account for protein flexibility .
  • Assay Standardization : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay on MCF-7 cells ) and inflammation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.